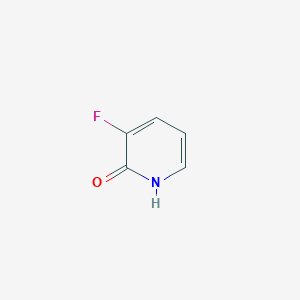

3-Fluoro-2-hydroxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISUDJRBCKKAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382609 | |

| Record name | 3-Fluoro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547-29-1 | |

| Record name | 3-Fluoro-2-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of 3-Fluoro-2-hydroxypyridine?

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-2-hydroxypyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the physical characteristics of this compound (CAS Number: 1547-29-1), a heterocyclic organic compound.

Physicochemical Data

This compound, with the molecular formula C5H4FNO, exists in tautomeric equilibrium with 3-fluoro-2(1H)-pyridinone.[1][2] Its physical state is typically a solid, described as a colorless to light yellow crystal or a pale cream powder.[2][3][4][5][6]

Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below. It is important to note the significant discrepancies reported for its melting and boiling points across different sources, which may be attributable to the presence of different tautomers, impurities, or varying experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C5H4FNO | [1][3][4][5][7][8] |

| Molecular Weight | 113.09 g/mol | [1][7][8] |

| Appearance | Colorless or light yellow crystal/liquid; Pale cream powder; Solid | [2][3][4][5][6] |

| Melting Point | 38-39 °C | [3] |

| 155.0-164.0 °C | [4][5] | |

| 157-161 °C | [6] | |

| Boiling Point | ~190 °C @ 760 mmHg | [3] |

| 255.8 °C @ 760 mmHg | [9] | |

| 273.1 ± 40.0 °C (Predicted) | [6] | |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [6] |

| 1.661 g/cm³ | [9] | |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, dimethyl ether) | [3] |

| IUPAC Name | 3-fluoro-1H-pyridin-2-one | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is the temperature range over which it transitions from a solid to a liquid.[10] This property is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt)

-

Capillary tubes

-

Thermometer

Procedure:

-

A small, finely powdered sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Apparatus:

-

Simple distillation setup:

-

Round-bottom flask

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Procedure:

-

The liquid sample is placed in the round-bottom flask.[10]

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[10]

-

The liquid is heated to a boil.

-

As the vapor rises and enters the condenser, the temperature on the thermometer will rise and then stabilize. This stable temperature is recorded as the boiling point.[10]

-

The vapor is then cooled by the condenser and collected in the receiving flask.[10]

Solubility Analysis

Solubility is determined by the intermolecular forces between the solute and the solvent.[11] A general principle is that "like dissolves like."

Apparatus:

-

Test tubes

-

Graduated cylinder or pipettes

-

Vortex mixer (optional)

Procedure:

-

Approximately 2 mL of a chosen solvent is added to a test tube.

-

A small, measured amount of the solute (e.g., 10-20 mg) is added to the test tube.

-

The mixture is agitated (e.g., by flicking the test tube or using a vortex mixer) to facilitate dissolution.

-

The mixture is observed to determine if the solid dissolves completely.

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) to establish a solubility profile for the compound.[12]

Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization of an organic compound such as this compound.

References

- 1. This compound | C5H4FNO | CID 2783363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1547-29-1 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | 1547-29-1 [chemicalbook.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. chemscene.com [chemscene.com]

- 9. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. amherst.edu [amherst.edu]

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 3-Fluoro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-hydroxypyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural and electronic properties are intrinsically linked to a fascinating chemical phenomenon known as tautomerism. This guide provides a comprehensive overview of the chemical structure of this compound, delving into the equilibrium between its major tautomeric forms: the hydroxy-pyridine and the pyridinone forms. This document summarizes key physicochemical data, details relevant experimental protocols for the synthesis and analysis of this compound, and visualizes the tautomeric relationship.

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₅H₄FNO, is a pyridine ring substituted with a fluorine atom at the 3-position and a hydroxyl group at the 2-position.[1] The presence of the electronegative fluorine atom significantly influences the electron distribution within the pyridine ring, thereby affecting its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 113.09 g/mol | [2] |

| IUPAC Name | 3-fluoro-1H-pyridin-2-one | [2] |

| CAS Number | 1547-29-1 | [2] |

| Appearance | Colorless or light yellow crystal or liquid | [1] |

| Melting Point | 38-39 °C | [1] |

| Boiling Point | ~190 °C at 760 mmHg | [1] |

| Solubility | Soluble in water and common organic solvents like ethanol and dimethyl ether. | [1] |

Tautomerism: A Tale of Two Forms

The core of this compound's chemistry lies in its ability to exist as two interconverting isomers, known as tautomers. This specific type of tautomerism is a proton-transfer equilibrium between the enol form (this compound) and the keto form (3-fluoro-2(1H)-pyridinone).

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[3] Generally, in non-polar solvents, the hydroxy form is favored, while polar solvents tend to stabilize the more polar pyridinone form.[3] For the parent compound, 2-hydroxypyridine, the equilibrium constant (Keq = [pyridone]/[hydroxypyridine]) is approximately 1.7 in cyclohexane, indicating a slight preference for the pyridone form even in a non-polar environment.[3] In more polar solvents, this equilibrium shifts significantly towards the pyridinone tautomer.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 2-chloro-3-nitropyridine.[5]

Caption: Synthetic workflow for this compound.

Protocol Outline:

-

Fluorination: 2-chloro-3-nitropyridine is subjected to a nucleophilic aromatic substitution reaction to replace the chlorine atom with fluorine. This is typically achieved using a fluoride source such as potassium fluoride (KF) in an aprotic polar solvent, often in the presence of a phase-transfer catalyst to enhance reactivity.

-

Reduction: The nitro group of the resulting 2-fluoro-3-nitropyridine is then reduced to an amino group. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., ammonium chloride) or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).[5]

-

Diazotization and Hydrolysis: The synthesized 3-amino-2-fluoropyridine is converted to the corresponding diazonium salt by treatment with a nitrite source (e.g., sodium nitrite) in a strong acid like sulfuric acid at low temperatures. Subsequent hydrolysis of the diazonium salt by warming the reaction mixture in the presence of water yields the final product, this compound.[5]

Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure.

Spectroscopic Analysis of Tautomerism

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

3.2.1. NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy can be used to identify and quantify the different tautomers in solution. The chemical shifts of the protons and carbons in the pyridine ring will be distinct for the hydroxy and pyridinone forms due to differences in their electronic environments.

Experimental Protocol:

-

Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

-

Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature.

-

Identify the characteristic signals for both the this compound and 3-fluoro-2(1H)-pyridinone tautomers. This may be aided by comparison with the spectra of N-methylated and O-methylated derivatives, which "lock" the molecule into the pyridinone and hydroxypyridine forms, respectively.

-

Integrate the well-resolved signals corresponding to each tautomer to determine their relative concentrations.

-

Calculate the tautomeric equilibrium constant (Keq) in each solvent.

3.2.2. UV-Vis Spectroscopy

Principle: The two tautomers will exhibit different UV-Vis absorption spectra due to their distinct electronic structures. The aromatic hydroxypyridine form typically absorbs at a shorter wavelength compared to the more conjugated pyridinone form.

Experimental Protocol:

-

Prepare dilute solutions of this compound in a series of solvents of varying polarity.

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Deconvolute the overlapping absorption bands corresponding to the two tautomers. This can be achieved using spectral analysis software and by comparing the spectra to those of the "locked" N-methyl and O-methyl derivatives.

-

Use the Beer-Lambert law and the molar absorptivities of the individual tautomers (determined from the locked derivatives) to calculate the concentration of each tautomer at equilibrium.

-

Determine the tautomeric equilibrium constant (Keq) in each solvent.

Computational Insights

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the tautomerism of this compound.[6][7] These computational methods can be used to:

-

Calculate the relative energies of the two tautomers in the gas phase and in different solvents (using solvation models).[6]

-

Predict the geometric parameters (bond lengths and angles) of each tautomer.

-

Simulate the vibrational frequencies and NMR chemical shifts to aid in the interpretation of experimental spectra.

-

Determine the energy barrier for the interconversion between the tautomers.

Computational studies on the parent 2-hydroxypyridine system have shown that while the hydroxy form is slightly more stable in the gas phase, the pyridone form is significantly stabilized by polar solvents.[6] Similar computational analyses for this compound would provide valuable insights into the electronic effects of the fluorine substituent on the tautomeric equilibrium.

Conclusion

This compound is a molecule of considerable interest that exhibits a delicate tautomeric equilibrium between its hydroxy and pyridinone forms. Understanding and controlling this equilibrium is crucial for its application in drug design and development, as the different tautomers can display distinct biological activities and physicochemical properties. This guide has provided a foundational understanding of the chemical structure, tautomerism, synthesis, and analytical characterization of this compound. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium in various environments and to fully elucidate the impact of the 3-fluoro substituent on the properties of this important heterocyclic scaffold.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C5H4FNO | CID 2783363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-hydroxypyridine (CAS 1547-29-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 3-Fluoro-2-hydroxypyridine, registered under CAS number 1547-29-1. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that some reported values, particularly the melting point, show significant discrepancies across different sources, which may be attributable to experimental conditions or sample purity.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H4FNO | [1][2] |

| Molecular Weight | 113.09 g/mol | [2] |

| Appearance | Colorless or light yellow crystal or liquid; Pale cream powder | [1][3] |

| Melting Point | 155.0-164.0 °C | [3] |

| 38-39 °C | [1] | |

| Boiling Point | ~190 °C (at 760 mmHg) | [1] |

| Solubility | Soluble in water, ethanol, and dimethyl ether. | [1] |

Computed and Safety Data

| Property | Value | Source(s) |

| IUPAC Name | 3-fluoro-1H-pyridin-2-one | [2] |

| InChI Key | CISUDJRBCKKAGX-UHFFFAOYSA-N | [2] |

| SMILES | C1=CNC(=O)C(=C1)F | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][4] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting range of a solid crystalline substance like this compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.[5]

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The filled capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath (e.g., mineral oil in a Thiele tube) of the melting point apparatus.[6]

-

Heating: The apparatus is heated gently and steadily. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

-

Reporting: The result is reported as a melting range (e.g., 155-157 °C). A narrow melting range (1-2°C) is indicative of a pure compound.

Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of a small quantity of a liquid organic compound.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A few drops of liquid this compound are placed into a small test tube.[8]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.[9]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is at the same level as the thermometer bulb. The assembly is then suspended in a heating bath.[10]

-

Heating: The heating bath is heated slowly and uniformly.[9]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed, and the liquid is allowed to cool.[9]

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Solubility Determination

This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula or dropper

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, diethyl ether)

Procedure:

-

Sample Measurement: Approximately 25 mg of solid this compound (or 0.05 mL if liquid) is placed into a small test tube.[11]

-

Solvent Addition: 0.75 mL of the chosen solvent (e.g., water) is added to the test tube in small portions.[11]

-

Mixing: After each addition of the solvent, the test tube is shaken vigorously for 10-20 seconds. A vortex mixer can be used for more efficient mixing.[11]

-

Observation: The mixture is visually inspected to determine if the compound has dissolved completely. If the solution is clear and homogenous, the compound is considered soluble. If solid particles remain, it is considered insoluble.

-

Repeat: The procedure is repeated with other solvents to build a solubility profile.

Visualized Workflow: Synthesis of 2-Fluoro-3-hydroxypyridine

The following diagram illustrates a potential synthetic pathway for 2-fluoro-3-hydroxypyridine, a closely related isomer, as described in the literature.[12] This provides a logical workflow that can be relevant to researchers working with fluorinated pyridinols.

This guide provides a foundational understanding of the physicochemical properties of this compound. Researchers are encouraged to consult multiple sources and perform their own characterization to confirm these properties within their specific experimental contexts.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C5H4FNO | CID 2783363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. byjus.com [byjus.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Page loading... [guidechem.com]

Molecular weight and formula of 3-Fluoro-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-2-hydroxypyridine, along with relevant experimental protocols. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Core Properties and Data

This compound, also known by its IUPAC name 3-fluoro-1H-pyridin-2-one, is a fluorinated heterocyclic compound.[1] The presence of a fluorine atom can significantly alter the physicochemical and biological properties of organic molecules, making fluorinated pyridines like this one of particular interest in medicinal chemistry.[2]

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C5H4FNO | [1][3] |

| Molecular Weight | 113.09 g/mol | [1] |

| CAS Number | 1547-29-1 | [1][3] |

| Appearance | White powder or pale cream solid | [3] |

| Melting Point | 155.0-164.0 °C | [3] |

| Boiling Point | ~190 °C (at 760 mmHg) | |

| Purity | ≥96.0% (HPLC) | [3] |

| InChI Key | CISUDJRBCKKAGX-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CNC(=O)C(=C1)F | [1] |

Experimental Protocols

Representative Synthesis of a Fluoro-hydroxypyridine Derivative [4]

This protocol describes the synthesis of 2-fluoro-3-hydroxypyridine and is illustrative of the methods used for preparing such compounds.

Step 1: Fluorination

-

Dissolve 2-chloro-3-nitropyridine and a fluoride reagent (such as cesium fluoride) in a solvent like DMF or DMSO.

-

Protect the reaction with nitrogen gas.

-

Heat the mixture to 140-150 °C.

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

-

Wash and concentrate the organic layer to obtain 2-fluoro-3-nitropyridine.

Step 2: Reduction

-

Dissolve iron powder and ammonium chloride in an aqueous solution of ethanol or methanol.

-

Heat the mixture to reflux.

-

Slowly add the 2-fluoro-3-nitropyridine from the previous step.

-

Continue refluxing until the starting material has disappeared.

-

Filter the reaction mixture and concentrate the filtrate to yield 3-amino-2-fluoropyridine.

Step 3: Diazotization and Hydrolysis

-

Add 3-amino-2-fluoropyridine to a sulfuric acid solution at 0-5 °C.

-

Slowly add a sodium nitrite solution while maintaining the temperature.

-

Stir the mixture at 0-5 °C for 2 hours.

-

Warm the reaction to room temperature and then to 40 °C, stirring for 1 hour.

-

Finally, heat to 60 °C until the reaction is complete.

-

Cool the mixture back to 0-5 °C and adjust the pH to 7.5 with a sodium hydroxide solution.

-

Filter, wash, and dry the resulting solid to obtain the final product, 2-fluoro-3-hydroxypyridine.

Applications in Research and Drug Development

This compound serves as a key intermediate in organic synthesis. Its structural motif is found in various biologically active molecules. The incorporation of fluorine into heterocyclic structures is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[2] As such, this compound and its derivatives are valuable building blocks for the synthesis of novel compounds in the pharmaceutical and agrochemical industries.[5]

Logical Workflow Visualization

The following diagram illustrates the synthetic pathway for a fluoro-hydroxypyridine derivative, as described in the experimental protocol section.

Caption: Synthetic pathway for 2-fluoro-3-hydroxypyridine.

References

A Technical Guide to 3-Fluoro-2-Pyridone for Researchers and Drug Development Professionals

Introduction: 3-Fluoro-2-pyridone is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the 2-pyridone scaffold imparts unique physicochemical properties that can enhance the potency, metabolic stability, and pharmacokinetic profile of bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications for professionals in the scientific research and pharmaceutical development fields.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature for this compound can vary, reflecting its tautomeric nature between a ketone (pyridone) and an alcohol (hydroxypyridine).

-

Primary IUPAC Name: 3-fluoro-1H-pyridin-2-one[1]

-

Common Synonyms:

-

3-Fluoro-2-hydroxypyridine

-

3-fluoropyridin-2-ol

-

3-Fluoro-2-pyridinol

-

3-fluoropyridin-2(1H)-one[1]

-

3-Fluoro-2(1H)-pyridinone

-

The pyridone tautomer is generally the more stable and predominant form.

Physicochemical and Structural Data

The key properties of 3-fluoro-2-pyridone are summarized in the table below. This quantitative data is essential for its application in synthetic chemistry and computational drug design.

| Property | Value | Reference |

| CAS Number | 1547-29-1 | [1] |

| Molecular Formula | C₅H₄FNO | [1] |

| Molecular Weight | 113.09 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 157-161 °C | |

| Boiling Point | 273.1 ± 40.0 °C (Predicted) | |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |

| pKa | 10.96 ± 0.10 (Predicted) | |

| InChI | InChI=1S/C5H4FNO/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | [1] |

| SMILES | C1=CNC(=O)C(=C1)F | [1] |

Experimental Protocols: Synthesis of 3-Fluoro-2-Pyridone

A common and effective method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This protocol outlines a plausible synthetic route starting from the commercially available 3-amino-2-pyridone.

Reaction Scheme: Diazotization of 3-amino-2-pyridone followed by thermal decomposition of the intermediate diazonium tetrafluoroborate salt.

Step-by-Step Methodology:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and a thermometer, suspend 3-amino-2-pyridone in a 42% aqueous solution of tetrafluoroboric acid (HBF₄).

-

Cool the mixture to 0-5 °C using an ice-water bath. A fine precipitate of the pyridylammonium tetrafluoroborate salt may form.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the reaction temperature strictly between 0-5 °C to ensure the stability of the diazonium salt.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.

-

-

Isolation of the Diazonium Salt:

-

Collect the precipitated 2-oxo-1H-pyridin-3-yl diazonium tetrafluoroborate by vacuum filtration.

-

Wash the solid cake sequentially with cold water, ethanol, and finally diethyl ether to remove residual acids and byproducts.

-

Dry the isolated salt under vacuum. Extreme caution should be exercised as diazonium salts can be explosive when dry.

-

-

Thermal Decomposition (Balz-Schiemann Reaction):

-

Place the dry diazonium tetrafluoroborate salt in a flask suitable for heating.

-

Heat the solid gently and gradually. The decomposition is typically initiated by heating, leading to the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of 3-fluoro-2-pyridone.

-

The crude product is often a solid residue.

-

-

Purification:

-

Allow the reaction vessel to cool to room temperature.

-

Purify the crude 3-fluoro-2-pyridone by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the final, pure product.

-

Significance in Drug Development and Medicinal Chemistry

3-Fluoro-2-pyridone is considered a "privileged scaffold" in drug discovery, a term used for molecular frameworks that can provide ligands for diverse biological targets.[2][3] This utility arises from the combined contributions of the 2-pyridone core and the fluorine substituent.

-

The 2-Pyridone Core: This heterocyclic system is a versatile pharmacophore.[4] It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).[3][4] This dual nature allows it to mimic peptide bonds and form critical interactions with the hinge regions of kinases and other enzyme active sites.[5] Furthermore, pyridinone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

-

The Fluorine Substituent: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[6] Its introduction can profoundly influence a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[7]

-

Potency and Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the ring, potentially leading to more favorable interactions with protein targets.

-

Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance a molecule's ability to cross cell membranes.[7]

-

A derivative, 4-amino-3-fluoro-1-(β-D-ribofuranosyl)-2(1H)-pyridone, has shown inhibitory activity against HL-60 lymphoid leukemia cells, directly demonstrating the potential of this scaffold in developing therapeutic agents.[8]

Safety and Handling

Based on GHS classifications, 3-fluoro-2-pyridone should be handled with appropriate precautions.

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

This guide serves as a foundational resource for researchers working with 3-fluoro-2-pyridone, providing essential data and context for its application in synthetic and medicinal chemistry.

References

- 1. This compound | C5H4FNO | CID 2783363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Solubility of 3-Fluoro-2-hydroxypyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-2-hydroxypyridine. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes detailed, established experimental protocols for solubility determination, enabling researchers to generate precise and reliable data for their specific applications.

Introduction to this compound

This compound is a fluorinated pyridine derivative with the molecular formula C₅H₄FNO.[1] Its structure, featuring both a fluorine atom and a hydroxyl group on the pyridine ring, imparts unique physicochemical properties relevant to its application in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1] Understanding its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and overall process development.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₄FNO | [1][2][3] |

| Molecular Weight | 113.09 g/mol | [2] |

| Appearance | Colorless or light yellow crystal or liquid; Pale cream powder | [1][3] |

| Melting Point | 38-39 °C or 155.0-164.0 °C (reports vary) | [1][3] |

| Boiling Point | ~190 °C at 760 mmHg | [1] |

| IUPAC Name | 3-fluoro-1H-pyridin-2-one | [2] |

Solubility Profile

Quantitative, temperature-dependent solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed literature. However, qualitative statements indicate that it is soluble in water and common organic solvents such as ethanol and dimethyl ether.[1] The solubility of a related isomer, 2-Fluoro-3-hydroxypyridine, has been noted in Dimethyl Sulfoxide (DMSO) and Methanol.

Given the absence of comprehensive quantitative data, the following sections provide detailed experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their work.

Experimental Protocols for Solubility Determination

The following are standard methods for accurately determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method (Equilibrium Solubility)

This is a classical and highly accurate method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed vial or flask.

-

Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved solid present at equilibrium.

-

-

Equilibration:

-

Agitate the mixture at a constant, controlled temperature using a shaker, magnetic stirrer, or rotator.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. The time required may vary depending on the solvent and the compound's dissolution rate.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample to pellet the excess solid.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the organic solvent. Ensure the filtration apparatus is pre-warmed to the equilibration temperature to prevent precipitation.

-

-

-

Quantification:

-

Accurately transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed container.

-

Evaporate the solvent completely under controlled conditions (e.g., using a rotary evaporator, vacuum oven, or a stream of inert gas).

-

Weigh the container with the dried solid residue.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 mL) = [(Mass of container + residue) - Mass of container] / Volume of supernatant (mL) * 100

-

-

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for lower solubility compounds and when a validated analytical method for the compound is available.

Methodology:

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 from the Gravimetric Method.

-

-

Phase Separation:

-

Follow step 3 from the Gravimetric Method.

-

-

Sample Preparation:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze these standards by HPLC and construct a calibration curve by plotting the peak area against concentration.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original solubility, accounting for the dilution factor:

-

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) * Dilution factor

-

-

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for determining and applying solubility data in a research context.

References

The Ascendant Role of Fluorinated Hydroxypyridines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide delves into the multifaceted biological activities of a particularly promising class of compounds: fluorinated hydroxypyridines. By leveraging the unique physicochemical properties of fluorine, these molecules exhibit enhanced therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and viral illnesses. This document provides an in-depth analysis of their biological activities, supported by quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action.

Introduction: The Fluorine Advantage in Hydroxypyridine Scaffolds

Hydroxypyridines are a class of heterocyclic compounds that have long been explored in drug development due to their versatile chemical nature and biological significance. The introduction of fluorine atoms into the hydroxypyridine core can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. Key advantages of fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an extended drug half-life.[1]

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance oral bioavailability.[1]

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influencing the molecule's ionization state and its interaction with biological targets.[1]

-

Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a target protein, leading to enhanced binding affinity and potency.[1]

These attributes have propelled fluorinated hydroxypyridines to the forefront of research in various therapeutic areas.

Biological Activities of Fluorinated Hydroxypyridines

Fluorinated hydroxypyridine derivatives have demonstrated a broad range of biological activities, positioning them as versatile candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of fluorinated hydroxypyridine derivatives against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected fluorinated hydroxypyridine and pyridine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Aminophenylhydrazine (Compound 6) | A549 (Lung Carcinoma) | 0.64 | [2] |

| 5-Fluoro-1H-indole-2,3-dione derivative (3a) | HuTu-80 (Duodenal Adenocarcinoma) | 2.5 (SI: 2.5) | [3] |

| 5-Fluoro-1H-indole-2,3-dione derivative (3b) | HuTu-80 (Duodenal Adenocarcinoma) | 1.5 (SI: 1.5) | [3] |

| 5-Fluoro-1H-indole-2,3-dione derivative (3d) | HuTu-80 (Duodenal Adenocarcinoma) | 2.5 (SI: 2.5) | [3] |

| Pyridine Derivative (Compound 1) | HepG2 (Liver Cancer) | ~20-50 | [4] |

| Pyridine Derivative (Compound 2) | HepG2 (Liver Cancer) | ~20-50 | [4] |

| Fluorinated Benzamide | Various Cancer Cell Lines | 0.88 - 3.64 | [5] |

Signaling Pathway: Induction of Apoptosis via p53 and JNK Upregulation

A key mechanism underlying the anticancer activity of some pyridine derivatives involves the activation of the p53 and c-Jun N-terminal kinase (JNK) signaling pathways. The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. JNK is a member of the mitogen-activated protein kinase (MAPK) family and is activated by various stress signals, leading to the phosphorylation of downstream targets that promote apoptosis. The following diagram illustrates this signaling cascade.

Antimicrobial Activity

Fluorinated hydroxypyridinones have emerged as potent antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. Their mechanism of action is often attributed to their ability to chelate essential metal ions, such as iron, which are vital for microbial growth and proliferation. By sequestering these metal ions, the compounds disrupt critical enzymatic processes within the microbes, leading to growth inhibition or cell death.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected hydroxypyridinone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Hexafluorinated tilmicosin derivative | Pasteurella multocida | >128 | [6] |

| N-alkylated pyridine-based organic salt (66) | Staphylococcus aureus | 56 ± 0.5% inhibition at 100 µg/mL | [7] |

| N-alkylated pyridine-based organic salt (66) | Escherichia coli | 55 ± 0.5% inhibition at 100 µg/mL | [7] |

| Pyridonethiol (89b) | Bacillus subtilis | 0.12 | [7] |

| Pyridonethiol (89c) | Bacillus subtilis | 0.12 | [7] |

Mechanism of Action: Metal Ion Chelation

The antimicrobial activity of hydroxypyridinones is closely linked to their strong affinity for essential metal ions, particularly iron (Fe³⁺). Microorganisms require iron for various metabolic processes, including DNA synthesis and cellular respiration. Hydroxypyridinones act as siderophore mimics, sequestering iron from the microbial environment and rendering it unavailable to the pathogen. This iron deprivation leads to the inhibition of microbial growth.

Antiviral Activity

Fluorinated pyridine and hydroxypyridine derivatives have also shown promise as antiviral agents. Their mechanisms of action can vary depending on the specific virus but often involve the inhibition of viral enzymes that are essential for replication, such as RNA-dependent RNA polymerase (RdRp).

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity of selected fluorinated pyridine derivatives, presented as EC50 values (the concentration required to inhibit the viral effect by 50%).

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| Pyridine C-Nucleoside (Favipiravir analogue) | Influenza A (H1N1) | MDCK | 1.9 | [8] |

| Tritylated 5-fluoro-2'-deoxyuridine | Yellow Fever Virus (YFV) | Not Specified | 1.05 µg/mL | [3] |

| Tritylated 5-fluoro-2'-deoxyuridine | Dengue Virus (DENV) | Not Specified | 1.2 µg/mL | [3] |

| Emtricitabine (a 5-fluoro deoxycytidine) | HIV | Not Specified | Potent | [9] |

Mechanism of Action: Enzyme Inhibition

Many antiviral drugs, including those based on fluorinated pyridine scaffolds, function by inhibiting viral enzymes. For RNA viruses, a common target is the RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome. Fluorinated nucleoside analogues can be incorporated into the growing RNA chain, causing premature termination of replication.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines and to determine IC50 values.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fluorinated hydroxypyridine compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated hydroxypyridine compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Fluorinated hydroxypyridinone compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Inoculating loop or sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the fluorinated hydroxypyridinone compound in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of fluorinated hydroxypyridines against specific enzymes.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Fluorinated hydroxypyridine compound (inhibitor)

-

Assay buffer

-

96-well plates

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of concentrations of the inhibitor in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor (or vehicle for control). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. This reflects the rate of the enzymatic reaction.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion

Fluorinated hydroxypyridines represent a highly versatile and promising class of compounds in the landscape of drug discovery. Their unique chemical properties, conferred by the strategic incorporation of fluorine, lead to enhanced biological activity across a range of therapeutic targets. The potent anticancer, antimicrobial, and antiviral activities demonstrated by these compounds, coupled with their favorable pharmacokinetic profiles, underscore their potential for development into next-generation therapeutics. The experimental protocols and mechanistic insights provided in this guide offer a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and developing novel treatments for a multitude of diseases. Further exploration into the structure-activity relationships and optimization of these scaffolds will undoubtedly unlock even greater therapeutic potential in the years to come.

References

- 1. rroij.com [rroij.com]

- 2. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, antimicrobial activity and in vivo fluorine NMR of a hexafluorinated derivative of tilmicosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of Substituted 2-Hydroxypyridines

For Researchers, Scientists, and Drug Development Professionals

Substituted 2-hydroxypyridines, existing in tautomeric equilibrium with their 2-pyridone form, represent a privileged heterocyclic scaffold with a broad spectrum of applications across various scientific disciplines. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, and their facile synthesis and functionalization, have positioned them as key building blocks in medicinal chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of the current and potential research applications of these versatile compounds, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Medicinal Chemistry: A Scaffold for Bioactive Agents

The 2-hydroxypyridine core is a prominent feature in numerous biologically active molecules and approved drugs, underscoring its importance in medicinal chemistry.[1] Its ability to mimic peptide bonds and engage in various non-covalent interactions makes it an attractive scaffold for the design of enzyme inhibitors and receptor modulators.

Anticancer Activity

A significant area of research focuses on the development of substituted 2-hydroxypyridines as anticancer agents. These compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.[2][3]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected substituted 2-hydroxypyridine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [4] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [4] |

| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HCT-116 (Colon) | 1.89 | [5] |

| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HepG2 (Liver) | 4.05 | [5] |

| 3-benzyloxy (17E)-pycolinilidene derivative 9 | MDA-MB-231 (Breast) | 0.96 | [5] |

| Pyridin-2-yl estrane derivative 13 | MDA-MB-231 (Breast) | 3.08 | [5] |

Substituted 2-hydroxypyridines can induce apoptosis through the extrinsic pathway, which is initiated by the binding of death ligands to cell surface death receptors. This activation leads to a caspase cascade, ultimately resulting in programmed cell death.

References

- 1. Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the extrinsic apoptotic pathway in cancer: lessons learned and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the extrinsic apoptosis signaling pathway for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorine in Pyridine Scaffolds

An In-depth Technical Guide to the Discovery and Significance of Novel Fluoropyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, bioavailability, and overall efficacy of drug candidates.[1][2][3][4] When combined with the pyridine ring, a privileged scaffold in numerous FDA-approved drugs, the resulting fluoropyridine derivatives exhibit a wide range of biological activities, making them highly valuable in drug discovery.[3][5] This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of novel fluoropyridine compounds, complete with detailed experimental protocols and an exploration of their mechanisms of action.

Discovery and Synthesis of Fluoropyridine Compounds

The synthesis of fluoropyridines has evolved significantly, with various methods developed to introduce fluorine onto the pyridine ring with high regioselectivity and efficiency.

Early Synthetic Methods

The initial synthesis of perfluoropyridine in the early 1960s involved the defluorination of perfluoropiperidine at high temperatures using iron or nickel, yielding 26% and 12% of the product, respectively.[6] Another early method involved heating pentachloropyridine with anhydrous potassium fluoride in an autoclave, which is still a basis for commercial synthesis.[6][7]

Modern Synthetic Strategies

Recent advancements have focused on more versatile and milder reaction conditions, including late-stage functionalization which allows for the introduction of fluorine at a later step in the synthesis of complex molecules.[1][8][9]

-

Late-Stage C-H Fluorination: A powerful method for the direct and site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines uses silver(II) fluoride (AgF₂).[1] This reaction is known for its excellent regioselectivity for the 2-position of the pyridine ring and its tolerance for a wide range of functional groups.[1][8]

-

Balz-Schiemann Reaction: This classic method is used for the synthesis of 4-fluoropyridine from 4-aminopyridine.[10] It involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.[10]

-

Photoredox-Mediated Coupling: A contemporary approach for synthesizing 3-fluoropyridines involves the visible-light-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by fac-Ir(ppy)₃, followed by a one-pot condensation with ammonium acetate.[11]

-

Nucleophilic Aromatic Substitution (SNAr): 2-Fluoropyridines are valuable intermediates for SNAr reactions, where the fluorine atom is displaced by a variety of nucleophiles to create diverse substituted pyridines.[1][8][9]

Experimental Protocols

Detailed methodologies for key synthetic procedures are crucial for reproducibility and further development.

Protocol 1: Late-Stage C-H Fluorination using AgF₂

This protocol is adapted from the work of Hartwig and Fier for the synthesis of 2-fluoro-6-phenylpyridine.[1]

-

Preparation: In a nitrogen-filled glovebox, add the pyridine substrate to a vial.

-

Dissolution: Add anhydrous acetonitrile to dissolve the substrate.[1]

-

Fluorination: Add AgF₂ (2 equivalents) to the reaction mixture in one portion.[1][8]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[1]

-

Workup: Upon completion, filter the mixture through a pad of Celite to remove silver salts, washing the pad with ethyl acetate.[1]

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction

This procedure is a modified version for the synthesis of 4-fluoropyridine.[10]

-

Diazotization: Dissolve 4-aminopyridine in a solution of HBF₄. Cool the solution to 5-7 °C and slowly add sodium nitrite, maintaining the temperature between 5-9 °C.[10]

-

Decomposition: After the addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.[10]

-

Neutralization and Extraction: Slowly add the reaction mixture to an aqueous solution of NaHCO₃. The product is then extracted with an organic solvent.[10]

-

Purification: The crude product is purified by distillation to yield 4-fluoropyridine.[10]

Protocol 3: Synthesis of 3-Fluoropyridines via Photoredox Catalysis

This one-pot procedure is based on a method for coupling two ketone derivatives.[11]

-

Coupling Reaction: Combine the α,α-difluoro-β-iodoketone, silyl enol ether, and a photocatalyst (e.g., fac-Ir(ppy)₃) in a suitable solvent.[11]

-

Irradiation: Irradiate the mixture with blue LEDs until the starting material is consumed.[11]

-

Condensation: Add ammonium acetate to the reaction mixture and heat to facilitate the condensation and formation of the 3-fluoropyridine ring.[11]

-

Workup and Purification: After cooling, perform a standard aqueous workup and purify the product by column chromatography.[11]

Data Presentation

Quantitative data from various studies on fluoropyridine compounds are summarized below for easy comparison.

Table 1: Synthesis of Fluoropyridine Derivatives

| Compound | Synthetic Method | Starting Material | Yield (%) | Reference |

| Perfluoropyridine | Defluorination | Perfluoropiperidine | 26 | [6] |

| Perfluoropyridine | Halogen Exchange | Pentachloropyridine | 83 | [7] |

| 2-Fluoro-6-phenylpyridine | C-H Fluorination | 2-Phenylpyridine | Not Specified | [1] |

| 4-Fluoropyridine | Balz-Schiemann Reaction | 4-Aminopyridine | Not Specified | [10] |

| 2-Bromo-3-fluoro-4-picoline | Bromination/Fluorination | 2-Amino-4-picoline | 73.6 (overall) | [12] |

Table 2: Spectroscopic Data for Selected Fluoropyridine Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |

| 6-[4-(Dimethylamino)phenyl]-2-(4-(diphenylamino)phenyl)-4-(trifluoromethyl)nicotinonitrile | 8.24–8.12 (m, 3H), 7.87 (d, J = 8.3 Hz, 2H), 7.40 (t, J = 7.6 Hz, 4H), 7.16 (d, J = 8.3 Hz, 6H), 7.03 (d, J = 8.4 Hz, 2H), 6.80 (d, J = 8.6 Hz, 2H), 3.04 (s, 6H) (in DMSO-d₆) | 99.81 (s, CF₃) (in DMSO-d₆) | 161.1 (d, J = 252.8 Hz), 152.9, 149.9, 146.9, 141.0 (q, J = 32.2 Hz), 131.0, 130.3, 129.9, 129.8, 125.88, 125.2, 124.9, 123.0, 122.5 (d, J = 274.9 Hz), 120.6, 119.7, 112.8 (d, J = 4.1 Hz), 112.2, 96.7, 25.6 (in DMSO-d₆) | [13] |

| 4-Fluoropyridine | 8.62–8.58 (2,6-positions), 7.06–7.02 (3,5-positions) | Not Reported | Not Reported | [10] |

| 2-(4-(Dimethylamino)phenyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | 3.11 (s, 6H, 2CH₃), 6.72–6.76 (m, 2H, H-3,5 Ar), 7.75 (s, 1H, H-5 Pyr), 8.04–8.08 (m, 2H, H-2,6 Ar) | 91.75 (s, CF₃) | 40.02 (s, 2CH₃), 108.70 (q, ³J = 2.8 Hz, C-5 Pyr), 111.61 (s, C-2,6 Ar), 120.19 (q, ¹J = 275.1 Hz, CF₃), 120.70 (s, C-1 Ar), 129.42 (s, C-3,5 Ar), 153.52 (s, C-4 Ar), 157.07 (q, ²J = 36.1 Hz, C-6 Pyr), 161.98 (s, C-2 Pyr), 168.94 (s, C-4 Pyr) | [13] |

Table 3: Biological Activity of Fluoropyridine Derivatives

| Compound | Target/Assay | IC₅₀ | Cell Line | Reference |

| Dihydropyridine derivative 4d | Anticancer Activity | Not Specified | HeLa, MCF-7 | [14] |

| Pyridine derivative 4g | Anticancer Activity | Not Specified | HeLa, MCF-7 | [14] |

| Haloethyl phosphoramidate FdUMP prodrugs | L1210 cell proliferation | Nanomolar range | L1210 mouse leukemia | [15] |

| 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine | Canine COX-2 inhibition | Potent | In vitro and ex vivo whole blood assays | [16] |

Significance and Applications in Drug Discovery

Fluoropyridine derivatives are pivotal in the development of new therapeutics due to their diverse pharmacological activities.[3] The introduction of fluorine can enhance drug potency, selectivity, and metabolic stability.[3][5] These compounds have shown promise as anticancer, antidiabetic, antioxidant, and anti-Alzheimer's agents.[3] For instance, fluoropyrimidine-based drugs like 5-fluorouracil (5-FU) are widely used in cancer chemotherapy.[17] Furthermore, fluoropyridine moieties are key components in inhibitors of enzymes such as the factor VIIa/TF complex, which is involved in blood clot formation.[18] Beyond pharmaceuticals, they also find applications in agrochemicals and materials science.[6][7][19]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many fluoropyrimidine anticancer drugs is the inhibition of thymidylate synthase (TYMS), a crucial enzyme in DNA synthesis.[17][20]

Fluoropyrimidine Anticancer Pathway

Fluoropyrimidines like 5-FU are metabolized into three active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[17]

-

TYMS Inhibition: FdUMP forms a stable complex with TYMS, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[17][20] This leads to a depletion of thymidine triphosphate (dTTP) and an imbalance of deoxynucleotides, ultimately causing "thymineless death" in rapidly dividing cancer cells.[20]

-

DNA and RNA Damage: FdUTP can be misincorporated into DNA, leading to DNA strand breaks, while FUTP incorporation into RNA disrupts RNA processing and function.[17][20]

The mode of administration can influence the primary mechanism, with bolus injections favoring RNA damage and continuous infusions favoring DNA damage.[17]

Modulation of Other Signaling Pathways

Fluoropyridine-containing compounds can also modulate other critical cellular signaling pathways implicated in cancer, such as:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[21][22] Its dysregulation is common in many cancers.[21]

-

MAPK/ERK Pathway: This pathway is involved in cell growth, invasion, metastasis, and angiogenesis.[23]

-

NF-κB Pathway: This pathway regulates genes involved in inflammation, cell death, and proliferation.[22][23]

Visualizations

Diagram 1: General Workflow for Fluoropyridine Synthesis

General synthetic workflow for novel fluoropyridine compounds.

Diagram 2: Signaling Pathway of Fluoropyrimidine Anticancer Drugs

Mechanism of action of fluoropyrimidine anticancer drugs.

Diagram 3: Impact of Fluorination on Drug Properties

Logical relationship of fluorination's impact on drug properties.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 13. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging [mdpi.com]

- 14. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo profile of 2-(3-di-fluoromethyl-5-phenylpyrazol-1-yl)-5-methanesulfonylpyridine, a potent, selective, and orally active canine COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. What is the mechanism of Floxuridine? [synapse.patsnap.com]

- 21. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Introduction of Fluorine: A Technical Guide to the Synthesis of Fluorinated Heterocycles

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—offer a powerful tool for modulating the biological activity and material characteristics of organic molecules.[1][2] This technical guide provides an in-depth exploration of the core strategies and methodologies for the synthesis of fluorinated heterocycles, tailored for professionals engaged in research and development.

Core Synthetic Strategies: A Mechanistic Overview

The introduction of fluorine into a heterocyclic ring can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The primary approaches include electrophilic fluorination, nucleophilic fluorination, and radical fluorination, alongside transition-metal-catalyzed methods that have gained prominence in recent years.[2][3][4]

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich heterocycle with a reagent that delivers an electrophilic fluorine equivalent ("F+").[5] This method is particularly suitable for electron-rich heterocyclic systems. A variety of N-F based reagents are commercially available and widely used for this purpose, with Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) being prominent examples.[6][7][8] The choice of reagent and reaction conditions can significantly influence the regioselectivity of the fluorination.

A general workflow for electrophilic fluorination is depicted below. The process begins with the activation of the heterocyclic substrate, which then undergoes nucleophilic attack on the electrophilic fluorine source.

Caption: General workflow for electrophilic fluorination of heterocycles.

Nucleophilic Fluorination

In contrast to its electrophilic counterpart, nucleophilic fluorination employs a nucleophilic fluoride source (F-) to displace a leaving group on the heterocyclic ring. This strategy is most effective for electron-deficient heterocycles, where the ring is activated towards nucleophilic aromatic substitution (SNA_r).[2] Common fluoride sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides such as tetrabutylammonium fluoride (TBAF).[2][9] The efficiency of nucleophilic fluorination is often enhanced by the use of polar aprotic solvents and, in some cases, phase-transfer catalysts.

The logical relationship in a typical nucleophilic fluorination is outlined below, starting from a pre-functionalized heterocycle.

Caption: Logical flow of a nucleophilic aromatic substitution for fluorination.

Transition-Metal-Catalyzed Fluorination

The advent of transition-metal catalysis has revolutionized the synthesis of fluorinated heterocycles, enabling C-H fluorination and cross-coupling reactions that were previously challenging.[10] Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of C-F bonds.[2][10] These methods often offer high regioselectivity and functional group tolerance. For instance, directed C-H fluorination utilizes a directing group on the heterocycle to guide the metal catalyst to a specific C-H bond for fluorination.[10]

A simplified signaling pathway for a palladium-catalyzed C-H fluorination is illustrated below.

Caption: Simplified pathway for palladium-catalyzed fluorination.

Key Experimental Protocols and Data

This section provides detailed methodologies for representative fluorination reactions, with quantitative data summarized for comparative analysis.

Synthesis of 3-Fluorooxindoles via Electrophilic Fluorination

A notable example of electrophilic fluorination is the synthesis of 3-fluorooxindoles from 3-substituted indoles using Selectfluor®.[11]

Experimental Protocol: